molecular formula C11H10N2O3S2 B11635856 [(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11635856
M. Wt: 282.3 g/mol
InChI Key: MNHCTPWWQMKVGR-VQHVLOKHSA-N
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Description

2-{5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID is a complex organic compound featuring a thiazolidine ring, a pyridine derivative, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidine derivative with a pyridine-based aldehyde under acidic conditions. The reaction is followed by oxidation to introduce the sulfonyl group and subsequent acylation to form the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Share the sulfur-containing heterocycle but differ in the specific functional groups attached.

    Pyridine Derivatives: Similar in having a pyridine ring but vary in the substituents and overall structure.

Uniqueness

2-{5-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID is unique due to its combination of a thiazolidine ring, a pyridine derivative, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

2-[(5E)-5-(1-methylpyridin-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H10N2O3S2/c1-12-5-3-2-4-7(12)9-10(16)13(6-8(14)15)11(17)18-9/h2-5H,6H2,1H3,(H,14,15)/b9-7+

InChI Key

MNHCTPWWQMKVGR-VQHVLOKHSA-N

Isomeric SMILES

CN\1C=CC=C/C1=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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